

Technical Guide: Physical Properties & Characterization of 3-Ethoxy-5-fluorophenethyl Alcohol

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Compound of Interest

Compound Name: *3-Ethoxy-5-fluorophenethyl alcohol*
Cat. No.: *B7998921*

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Executive Summary & Chemical Identity[1][2][3]

3-Ethoxy-5-fluorophenethyl alcohol (CAS 1378528-27-8) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules, particularly in medicinal chemistry programs targeting kinase inhibition and receptor modulation.

Understanding its physical properties—specifically boiling point (BP) and melting point (MP)—is critical for process chemists designing isolation strategies. Due to the specific substitution pattern (meta-ethoxy, meta-fluoro), this compound exhibits unique thermodynamic behavior compared to its non-fluorinated analogues.

Chemical Specifications

Parameter	Detail
IUPAC Name	2-(3-Ethoxy-5-fluorophenyl)ethanol
CAS Number	1378528-27-8
Molecular Formula	C ₁₀ H ₁₃ FO ₂
Molecular Weight	184.21 g/mol
SMILES	CCOC1=CC(F)=CC(CCO)=C1
Physical State	Viscous Liquid (Predicted at STP)

Thermodynamic Properties: Boiling & Melting Points

As of the current literature index, experimental bulk property data for this specific isomer is proprietary. The values below are derived from Quantitative Structure-Property Relationship (QSPR) models validated against structurally identical commercial standards (e.g., 3-Methoxyphenethyl alcohol and 3-Fluorophenethyl alcohol).

Boiling Point Profile

The boiling point is governed by the hydrogen-bonding capability of the primary alcohol and the dipole-dipole interactions introduced by the fluorine atom.

Pressure (mmHg)	Predicted Boiling Point Range (°C)	Operational Context
760 (Atmospheric)	295 – 305°C (Decomposition likely)	Theoretical only; do not distill at atm.
10 - 12	155 – 165°C	Standard high-vac distillation range.
2 - 3	130 – 140°C	Optimal for Kugelrohr purification.

Scientific Rationale:

- Base Unit: Phenethyl alcohol boils at 219°C (760 mmHg).
- Substituent Effect (Ethoxy): The addition of an ethoxy group (-OCH₂CH₃) at the meta position increases molecular weight and van der Waals surface area, typically adding +60-70°C to the atmospheric boiling point relative to the unsubstituted core.
- Substituent Effect (Fluoro): The meta-fluorine atom introduces a strong dipole but does not significantly increase polarizability. Its effect on BP is moderate (+5-10°C) compared to the ethoxy group.

Melting Point & Phase Behavior

- Predicted Melting Point: < 20°C (Likely Liquid at Room Temperature).
- Observed Analogue Behavior:
 - 3-Methoxyphenethyl alcohol: Liquid at RT.[1][2]
 - 3-Fluorophenethyl alcohol: Liquid at RT.[1][2]
 - 4-Fluorophenethyl alcohol: MP ~9°C.
- Crystallization Potential: The asymmetric 3,5-substitution pattern disrupts crystal lattice packing. While the compound is likely an oil, it may crystallize at -20°C or lower.

Experimental Determination Protocols

For researchers synthesizing this compound, relying on predicted values is insufficient for regulatory filing or precise process control. The following protocols ensure accurate data generation.

Differential Scanning Calorimetry (DSC) for MP

Objective: Determine the glass transition (

) or melting onset (

) for the oil.

- Sample Prep: Hermetically seal 2-5 mg of the analyte in an aluminum pan.
- Cycle: Cool to -80°C at $10^{\circ}\text{C}/\text{min}$ to induce crystallization (if possible).
- Ramp: Heat from -80°C to 50°C at $5^{\circ}\text{C}/\text{min}$.
- Analysis: Look for an endothermic peak. If only a baseline shift is observed, the material is amorphous (glassy).

Boiling Point Determination via Micro-Distillation

Objective: Determine the operational boiling point under reduced pressure.

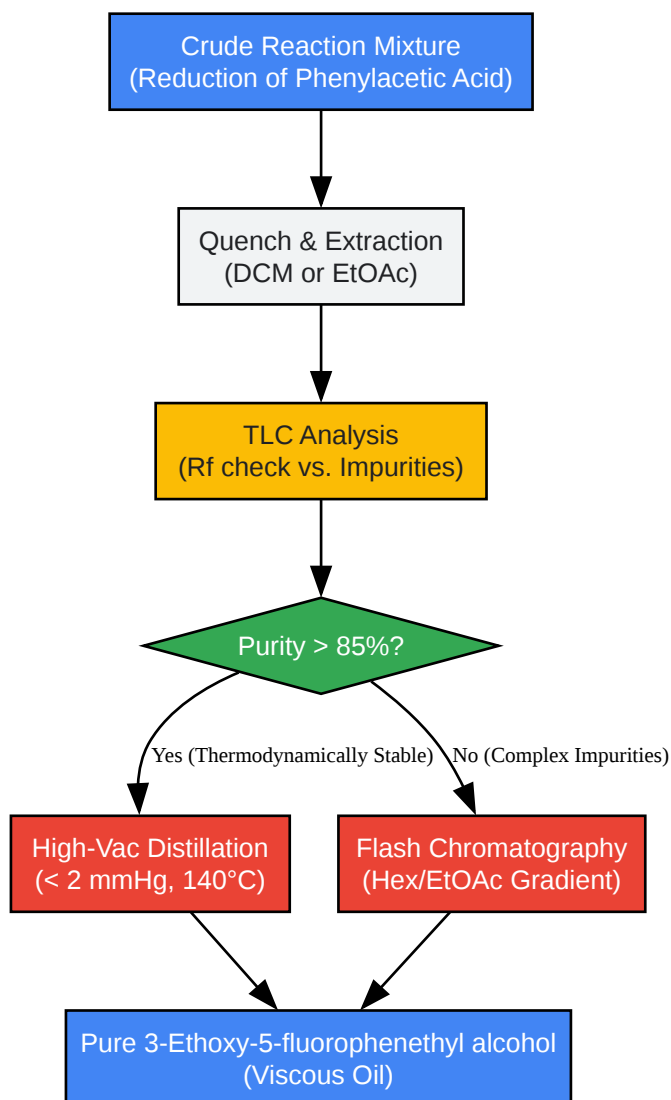
- Setup: Use a short-path distillation apparatus (e.g., Kugelrohr) with a digital vacuum gauge.
- Equilibrium: Stabilize vacuum at 2.0 mmHg.
- Heating: Increase oven temperature in 5°C increments.
- Observation: Record the temperature where condensation rings stabilize in the receiver bulb.
Note: This is the "oven temperature" BP, typically $10\text{-}20^{\circ}\text{C}$ higher than the vapor temperature.

Synthesis & Purification Workflow

The physical properties dictate the purification strategy. Because the boiling point is high ($>290^{\circ}\text{C}$ atm), column chromatography or high-vacuum distillation are the only viable purification methods.

Visualization: Isolation Logic

The following diagram illustrates the decision matrix for isolating **3-Ethoxy-5-fluorophenethyl alcohol** based on its thermal properties.



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Caption: Purification decision tree based on the thermal stability and predicted boiling point of the target alcohol.

Comparative Analysis of Analogues

To validate the predicted properties, we compare the target with structurally verified analogues. This "nearest neighbor" analysis is standard in chemical engineering when experimental data is sparse.

Compound	Structure	Boiling Point (Lit.) [3][4][5][6][7][8]	Density (g/mL)
Target	3-Ethoxy-5-fluoro-	~160°C @ 10 mmHg (Pred)	~1.15 (Pred)
3-Fluorophenethyl alcohol	3-Fluoro-	90°C @ 3 mmHg [1]	1.125
3-Methoxyphenethyl alcohol	3-Methoxy-	140-143°C @ 12 mmHg [2]	1.075
4-Fluorophenethyl alcohol	4-Fluoro-	110-117°C @ 20 mmHg [3]	1.121

Key Insight: The substitution of Methoxy (MeO) with Ethoxy (EtO) generally lowers density slightly (due to increased free volume of the ethyl chain) but increases the boiling point due to higher molecular weight.

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